[2,4'-Bipyridine]-5-carboxamide
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Overview
Description
[2,4’-Bipyridine]-5-carboxamide is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . Both methods require specific reaction conditions, such as the use of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and efficiency. For example, the Ullmann coupling reaction, which involves the homocoupling of halogenated pyridines, is commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated derivatives of [2,4’-Bipyridine]-5-carboxamide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
[2,4’-Bipyridine]-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the production of viologens, which have electrochemical properties.
3,4’-Bipyridine: Used in the treatment of heart failure due to its phosphodiesterase inhibitory activity.
Uniqueness
[2,4’-Bipyridine]-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of coordination complexes with unique properties.
Properties
CAS No. |
834881-88-8 |
---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)9-1-2-10(14-7-9)8-3-5-13-6-4-8/h1-7H,(H2,12,15) |
InChI Key |
UAQSDICVORVFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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